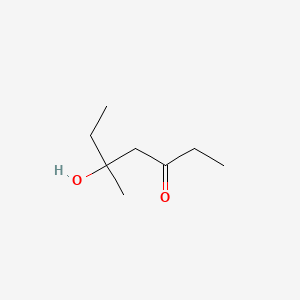

5-Hydroxy-5-methylheptan-3-one

Description

Contextualization within Ketone and Hydroxyketone Chemistry Research

Ketones are a fundamental class of organic compounds characterized by a carbonyl group bonded to two carbon atoms, making them crucial intermediates and products in numerous chemical transformations. researchgate.net Hydroxy ketones, which contain both a ketone and a hydroxyl group, are particularly significant due to their bifunctionality, which allows for a diverse range of chemical reactions. researchgate.net These compounds are classified based on the relative position of the hydroxyl group to the ketone, with α- and β-hydroxy ketones being the most common. researchgate.net

5-Hydroxy-5-methylheptan-3-one is a β-hydroxy ketone, and more specifically, it possesses a tertiary alcohol group. This structural feature is significant as chiral tertiary alcohols are important synthetic intermediates for creating medicinally relevant compounds. nih.gov The presence of both a ketone and a tertiary alcohol functionality suggests its potential utility as a building block in organic synthesis. The development of synthetic methods for tertiary α-hydroxy ketones, for instance, has garnered attention due to the importance of these motifs in biologically active natural products. rsc.orgrsc.org

Historical Overview of Research on this compound and Analogues

A comprehensive historical overview of research focused specifically on this compound is challenging to construct due to a notable lack of dedicated studies in the scientific literature. However, the study of aliphatic hydroxy ketones, in a broader sense, has been a subject of investigation for decades. For instance, the photochemical reactivity of aliphatic hydroxy ketones was a topic of research in the late 1960s. acs.org

Research on analogues, such as 5-hydroxy-4-methyl-3-heptanone, has been more extensive, particularly due to its identification as a pheromone in certain insects. researchgate.netresearchgate.net The synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone has been reported, highlighting the interest in the stereochemistry of such molecules. researchgate.net This contrasts with the limited information available for this compound, for which even basic stereochemical studies appear to be absent from the public record.

A review of long-chain aliphatic hydroxy ketones isolated from biologically active plant sources between 1960 and 2010 indicates a growing interest in this class of compounds for their potential therapeutic applications, though this compound is not mentioned among the surveyed molecules. researchgate.net

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is largely undefined, marking a significant gap in the scientific literature. While general methods for the synthesis of tertiary α-hydroxy ketones are being developed, for example through the hydration of propargylic alcohols or asymmetric decarboxylative chlorination followed by nucleophilic substitution, specific applications or detailed studies of this compound are not prominent. nih.govrsc.orgrsc.orgnih.gov

The primary gap in knowledge is the near-complete absence of studies on its biological activity, reactivity in various chemical transformations, and potential applications. Its structural similarity to known pheromones suggests that investigations into its own potential semiochemical properties could be a fruitful area of research. Furthermore, the synthetic utility of this bifunctional molecule remains largely unexplored. The lack of spectroscopic and analytical data beyond basic identifiers also hinders its potential use in more complex synthetic endeavors.

The table below summarizes the basic properties of this compound and a closely related, more studied analogue.

| Property | This compound | 5-Hydroxy-4-methyl-3-heptanone |

| Molecular Formula | C8H16O2 nih.gov | C8H16O2 nih.gov |

| Molecular Weight | 144.21 g/mol nih.gov | 144.21 g/mol nih.gov |

| CAS Number | 39121-37-4 nih.gov | 63338-34-1 |

| IUPAC Name | This compound nih.gov | 5-hydroxy-4-methylheptan-3-one nih.gov |

| Known Research Focus | Limited to basic identification | Pheromone activity, stereoselective synthesis researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-5-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(9)6-8(3,10)5-2/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVUNKBOBWPIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501345 | |

| Record name | 5-Hydroxy-5-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39121-37-4 | |

| Record name | 5-Hydroxy-5-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 5 Hydroxy 5 Methylheptan 3 One

Established Synthetic Routes to 5-Hydroxy-5-methylheptan-3-one

Traditional approaches to the synthesis of this compound rely on well-established carbon-carbon bond-forming reactions. These methods are generally robust and provide reliable access to the target compound, although often without control over stereochemistry.

Organometallic Reagent-Based Syntheses

Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of tertiary alcohols. A plausible and direct route to this compound involves the reaction of an organometallic reagent with a suitable β-keto ester or a related derivative. For instance, the addition of ethylmagnesium bromide to ethyl 3-oxopentanoate (B1256331) would yield the target molecule after acidic workup. While effective, this method typically produces a racemic mixture of the product.

A related approach involves the Grignard synthesis of a secondary alcohol followed by oxidation. For example, the reaction of propanal with 2-bromopentane (B28208) in the presence of magnesium yields 4-methyl-3-heptanol. Subsequent oxidation of this secondary alcohol would furnish the corresponding ketone, 4-methyl-3-heptanone, a close structural analog of the target compound. This two-step sequence highlights the utility of organometallic reagents in building the carbon skeleton of such molecules.

Another relevant organometallic approach is the Reformatsky reaction, which utilizes an organozinc reagent. This reaction condenses aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy esters. wikipedia.orgorganic-chemistry.org While not a direct synthesis of a β-hydroxy ketone, the resulting β-hydroxy ester can be a precursor. For the synthesis of this compound, one could envision a modification of this reaction or subsequent transformation of the initial product. The milder nature of organozinc reagents compared to Grignard reagents can offer advantages in terms of functional group tolerance. wikipedia.org

Enolate Chemistry Approaches

Enolate chemistry provides a powerful platform for the construction of β-hydroxy ketones through aldol-type reactions. The aldol (B89426) addition involves the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound. masterorganicchemistry.com To synthesize this compound via this route, one could react the enolate of 3-pentanone (B124093) with acetone. The choice of base and reaction conditions is crucial to control the formation of the desired product and minimize side reactions such as self-condensation.

The formation of a specific enolate is key to the success of this strategy. For unsymmetrical ketones, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures allows for the regioselective formation of the kinetic enolate. ualberta.ca In the case of a symmetrical ketone like 3-pentanone, only one enolate can be formed, simplifying the reaction. The subsequent addition to an electrophile, in this case, acetone, would furnish the desired tertiary alcohol.

| Starting Materials | Reagents | Product | Notes |

| 3-Pentanone, Acetone | LDA, THF, -78 °C then H3O+ | This compound | Standard aldol addition protocol. |

| Ethyl 3-oxopentanoate, Ethylmagnesium bromide | Diethyl ether, then H3O+ | This compound | Grignard addition to a β-keto ester. |

Catalytic Methodologies in this compound Synthesis

Catalytic methods offer the potential for more efficient and environmentally benign syntheses. While specific catalytic routes directly to this compound are not extensively documented, related transformations provide insight into potential strategies. For instance, the hydrodeoxygenation of 5-methyl-3-heptanone over bifunctional catalysts has been studied to produce alkenes and alkanes. mdpi.com This process involves the initial hydrogenation of the ketone to the corresponding alcohol, 5-methyl-3-heptanol, demonstrating a catalytic reduction step that is relevant to the synthesis of hydroxy ketones.

Furthermore, the development of catalysts for aldol reactions is an active area of research. The use of both acid and base catalysts can promote the reaction between enolates and carbonyl compounds. While traditional methods often rely on stoichiometric amounts of base, catalytic approaches aim to reduce waste and improve reaction efficiency.

Novel and Stereoselective Syntheses of this compound and its Stereoisomers

The presence of a stereocenter at the C5 position in this compound has driven the development of stereoselective synthetic methods to access enantiomerically enriched forms of this and related β-hydroxy ketones.

Asymmetric Catalysis in Hydroxyketone Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of β-hydroxy ketones, asymmetric aldol reactions have been extensively studied. The use of chiral catalysts, such as proline and its derivatives, can facilitate the enantioselective addition of an enolate to a carbonyl compound.

Another approach involves the asymmetric dihydroxylation of a corresponding silyl (B83357) enol ether. For example, the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846) was achieved through Sharpless asymmetric dihydroxylation of 5-methyl-3-trimethylsiloxy-2-hexene. researchgate.net This method yielded the product with a good enantiomeric excess. A similar strategy could be envisioned for the synthesis of chiral this compound, starting from the silyl enol ether of 5-methylheptan-3-one.

| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| 5-methyl-3-trimethylsiloxy-2-hexene | AD-mix-β | (R)-2-hydroxy-5-methyl-3-hexanone | 75.6% |

| 5-methyl-3-trimethylsiloxy-2-hexene | Shi's catalyst (from D-fructose) | (R)-2-hydroxy-5-methyl-3-hexanone | 74.6% |

Biocatalytic Transformations for this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as oxidoreductases and hydrolases, can operate under mild conditions and often exhibit excellent enantioselectivity.

A study has shown the stereoselective hydrolysis of acetates and benzoates of 5-hydroxy-5-methyl-3-heptanone using whole tissues of potato and sweet potato. researchgate.net This enzymatic resolution provides a means to separate the enantiomers of the corresponding esterified alcohol, which can then be deprotected to yield the enantiomerically enriched this compound. The selectivity of the hydrolysis varied depending on the plant tissue used. researchgate.net

Another biocatalytic strategy involves the reduction of a prochiral diketone. For the synthesis of the related pheromone sitophilure, (4R,5S)-5-hydroxy-4-methyl-3-heptanone, the reduction of 4-methylheptane-3,5-dione (B189975) using resting cells of various microorganisms has been successfully employed. researchgate.net This approach could potentially be adapted for the asymmetric reduction of a suitable precursor to afford chiral this compound.

| Substrate | Biocatalyst | Product | Key Finding |

| Acetate of 5-hydroxy-5-methyl-3-heptanone | Potato tissue | (R)- or (S)-5-Hydroxy-5-methylheptan-3-one | Stereoselective hydrolysis. |

| Benzoate of 5-hydroxy-5-methyl-3-heptanone | Sweet potato tissue | (R)- or (S)-5-Hydroxy-5-methylheptan-3-one | Stereoselective hydrolysis. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govwordpress.com For the synthesis of β-hydroxy ketones, key green chemistry considerations include the use of safer solvents, the development of catalytic reactions, maximizing atom economy, and using renewable feedstocks where possible.

One of the primary strategies for a greener synthesis of this compound is the use of environmentally benign solvents or solvent-free conditions. Traditional organic solvents often pose environmental and health risks. Research into the synthesis of similar β-hydroxy ketones has demonstrated the feasibility of using water as a reaction medium, which is non-toxic, non-flammable, and readily available. nih.gov Supercritical carbon dioxide has also been explored as a green solvent for aldol-type reactions, offering advantages such as ease of separation and minimal environmental impact. google.com

Catalysis plays a pivotal role in the green synthesis of β-hydroxy ketones. nih.gov The use of catalytic rather than stoichiometric reagents minimizes waste generation. For instance, the development of organocatalysts, such as proline and its derivatives, for asymmetric aldol reactions represents a significant advancement. nih.gov These metal-free catalysts are often less toxic and more environmentally friendly than their organometallic counterparts. Furthermore, heterogeneous catalysts are being explored to simplify product purification and enable catalyst recycling, further enhancing the sustainability of the process. The use of biocatalysts, such as enzymes or whole-cell systems from organisms like plants and mushrooms, offers a highly green approach to the synthesis of chiral β-hydroxy ketones. researchgate.net

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another core principle of green chemistry. acs.org Synthetic routes with high atom economy are inherently greener as they generate less waste. Addition reactions, such as the aldol condensation, are generally considered to have good atom economy.

The table below outlines how green chemistry principles can be applied to the synthesis of this compound, with a focus on potential improvements over traditional methods.

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |

|---|---|---|

| Prevention of Waste | Employing high-yield catalytic reactions to minimize byproduct formation. | Reduced waste treatment costs and environmental impact. |

| Atom Economy | Utilizing addition reactions like aldol condensation that incorporate most of the reactant atoms into the final product. | Maximized efficiency of raw material usage and minimized waste. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives, such as using water as a solvent and employing organocatalysts instead of heavy metals. wordpress.comnih.gov | Improved safety for chemists and reduced environmental pollution. |

| Safer Solvents and Auxiliaries | Conducting reactions in water, supercritical CO2, or under solvent-free conditions. google.com | Elimination of volatile organic compounds (VOCs) and simplified product purification. |

| Use of Catalysis | Employing recyclable heterogeneous catalysts or highly efficient organocatalysts to reduce the amount of catalyst needed and simplify separation. | Lowered process costs and reduced catalyst waste. |

| Use of Renewable Feedstocks | Exploring biocatalytic routes that may utilize renewable starting materials. researchgate.net | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Mechanistic Investigations of 5 Hydroxy 5 Methylheptan 3 One Reactivity

Intra- and Intermolecular Reactions of 5-Hydroxy-5-methylheptan-3-one

The reactivity of this compound in intra- and intermolecular reactions is largely governed by the principles of the aldol (B89426) reaction and its subsequent transformations. As a product of an aldol addition, it can undergo a retro-aldol reaction under certain conditions.

In an intramolecular context, if the carbon chain were longer and contained another carbonyl group, this compound could theoretically participate in an intramolecular aldol cyclization, leading to the formation of a cyclic β-hydroxy ketone. For molecules with two carbonyl functionalities, the possibility of forming a five or six-membered ring through an intramolecular aldol reaction is a common pathway. libretexts.org

Intermolecularly , this compound is the product of the aldol addition between pentan-3-one and butan-2-one (or ethyl magnesium bromide followed by oxidation). The reverse reaction, a retro-aldol cleavage, can occur under basic or acidic conditions, breaking the C4-C5 bond to regenerate the starting materials or their enolate/enol equivalents.

Oxidation and Reduction Pathways of the Hydroxyl and Ketone Functionalities

The presence of both a ketone and a hydroxyl group allows for selective oxidation or reduction, depending on the reagents and reaction conditions.

Oxidation: The tertiary hydroxyl group in this compound is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. khanacademy.orgstudymind.co.uk Therefore, typical oxidizing agents like chromic acid or potassium permanganate (B83412) will not readily oxidize the alcohol. libretexts.orgmasterorganicchemistry.com Vigorous oxidation could lead to the cleavage of carbon-carbon bonds. khanacademy.org

Reduction: The ketone functionality, however, is readily reducible to a secondary alcohol, which would yield 5-methylheptane-3,5-diol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The stereochemical outcome of such reductions is of significant interest. The reduction of β-hydroxy ketones can lead to either syn or anti 1,3-diols, and the stereoselectivity can often be controlled by the choice of reducing agent and reaction conditions. For instance, chelation-controlled reductions, where the reducing agent coordinates to both the hydroxyl and ketone oxygens, often favor the formation of the syn-diol. In contrast, non-chelating conditions may favor the anti-diol due to steric hindrance. The stereoselective reduction of β-hydroxy ketones to anti-1,3-diols can be achieved with high diastereoselectivity using reagents like samarium diiodide. acs.org Similarly, albumin-directed reduction of β-hydroxyketones with NaBH₄ can also yield anti-1,3-diols with high diastereomeric excess. rsc.org Boron-chelating agents can be used to favor the formation of syn-1,3-diols. oup.comacs.orgyoutube.com

Table 1: Stereoselective Reduction of β-Hydroxy Ketones to 1,3-Diols This table presents generalized data for the reduction of β-hydroxy ketones to illustrate the stereochemical control achievable.

| Reducing Agent/System | Predominant Diol Isomer | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| NaBH₄ / Albumin | anti | up to 96% | rsc.org |

| Samarium Diiodide (SmI₂) | anti | High | acs.org |

| Catecholborane | syn | High | acs.org |

| Terphenylboronic Acid / Reducing Agent | syn | Almost exclusively | oup.com |

Acid- and Base-Catalyzed Transformations of this compound

Both acids and bases can catalyze significant transformations of this compound, primarily leading to dehydration.

Acid-Catalyzed Dehydration: In the presence of an acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which is then deprotonated to yield an α,β-unsaturated ketone. jove.comopenstax.org For this compound, this would result in the formation of 5-methylhept-4-en-3-one. The mechanism typically proceeds through an E1 pathway. jove.comyoutube.com The reaction is driven by the formation of a thermodynamically stable conjugated system.

Table 2: Products of Acid- and Base-Catalyzed Dehydration of this compound

| Catalyst | Product | Reaction Type |

|---|---|---|

| Acid (e.g., H₂SO₄, heat) | 5-Methylhept-4-en-3-one | E1 Dehydration |

| Base (e.g., NaOH, heat) | 5-Methylhept-4-en-3-one | E1cB Dehydration |

Photochemical and Radiochemical Reactions Involving this compound

The photochemistry of ketones is a well-studied field, and this compound is expected to undergo characteristic photochemical reactions upon absorption of UV light. The primary photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions. nih.govwikipedia.orgedurev.in

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond. researchgate.netyoutube.comscispace.com For this compound, this could lead to the formation of two different radical pairs:

Cleavage of the C2-C3 bond to form an ethyl radical and a 2-hydroxy-2-methyl-1-oxopentyl radical.

Cleavage of the C3-C4 bond to form a propionyl radical and a 2-hydroxy-2-pentyl radical.

These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgyoutube.com In this compound, there are γ-hydrogens on the C1 methyl group of the ethyl ketone moiety. Abstraction of one of these hydrogens would lead to a 1,4-biradical, which can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene. researchgate.net Aliphatic ketones can be excited to a singlet state, which can then undergo intersystem crossing to a triplet state, from which these reactions can occur. nih.govbeilstein-journals.org

There is limited specific information available on the radiochemical reactions of β-hydroxy ketones. In general, high-energy radiation would likely lead to non-specific bond cleavage and radical formation.

Table 3: Potential Photochemical Reaction Products of this compound

| Reaction Type | Primary Intermediate(s) | Potential Final Product(s) |

|---|---|---|

| Norrish Type I | Ethyl and 2-hydroxy-2-methyl-1-oxopentyl radicals; Propionyl and 2-hydroxy-2-pentyl radicals | Recombination products, decarbonylation products, disproportionation products |

| Norrish Type II | 1,4-biradical | Cyclobutanol derivative, butan-2-one, propene |

Computational and Theoretical Studies of 5 Hydroxy 5 Methylheptan 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. researchgate.netnorthwestern.edu These calculations solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and orbital energies. northwestern.edu

For 5-hydroxy-5-methylheptan-3-one, methods like Density Functional Theory (DFT) could be employed to determine its molecular geometry, atomic charges, and dipole moment. researchgate.netmdpi.com Such calculations would reveal the electron density distribution, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the hydroxyl and carbonyl oxygens. This information is crucial for predicting the molecule's reactivity in various chemical reactions. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand its kinetic stability and electronic transition properties.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| Monoisotopic Mass | 144.115029749 Da |

| XLogP3-AA (Predicted) | 0.8 |

| Polar Surface Area | 37.3 Ų |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Data sourced from PubChem CID 12525281. researchgate.net |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation would model the behavior of this compound in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent.

Conformational Analysis and Stereochemistry of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com As an acyclic molecule with several rotatable single bonds, this compound can exist in numerous conformations.

Computational methods can be used to calculate the potential energy of the molecule as a function of the torsion angles of its rotatable bonds. This allows for the identification of low-energy (stable) and high-energy (unstable) conformations. libretexts.org For this compound, key areas of interest would be the rotation around the C3-C4 and C4-C5 bonds to understand the spatial relationship between the carbonyl group and the tertiary alcohol. The presence of a chiral center at the C5 position means the molecule has two stereoisomers (R and S enantiomers). Computational analysis can help in understanding the subtle differences in the conformational landscapes of these enantiomers.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification.

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of the molecule. For this compound, these calculations would predict characteristic peaks for the O-H stretch of the alcohol, the C=O stretch of the ketone, and various C-H and C-C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C atoms. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This would help in assigning the signals in an experimentally obtained spectrum.

Mass Spectrometry: While not a direct prediction of the spectrum, computational tools can predict properties relevant to mass spectrometry. For instance, predicted collision cross-section (CCS) values for different adducts of the molecule, such as [M+H]⁺ or [M+Na]⁺, can be calculated to aid in its identification in complex mixtures. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 145.12232 | 133.1 |

| [M+Na]⁺ | 167.10426 | 139.6 |

| [M-H]⁻ | 143.10776 | 132.0 |

| [M+NH₄]⁺ | 162.14886 | 154.2 |

| Data sourced from PubChemLite. nih.gov |

Advanced Analytical Methodologies for 5 Hydroxy 5 Methylheptan 3 One Research

Chromatographic Separations (GC, HPLC) for Isomer Analysis in Research Contexts

Chromatographic techniques are fundamental for the separation and analysis of isomers of 5-hydroxy-5-methylheptan-3-one. Given its structure, which includes a chiral center at the C5 position, methods that can resolve enantiomers are of particular importance in research settings.

Gas Chromatography (GC): GC is a powerful tool for separating volatile compounds. For the analysis of β-hydroxy ketones like this compound, the selection of an appropriate stationary phase is critical. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are commonly employed for the direct separation of enantiomers. This technique allows for the determination of enantiomeric excess (ee) in asymmetrically synthesized samples. The thermal stability of the analyte is a key consideration, as dehydration of β-hydroxy ketones can sometimes occur at elevated injector or column temperatures.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative to GC, particularly for less volatile or thermally sensitive compounds. For isomer analysis of this compound, both normal-phase and reverse-phase HPLC can be utilized.

Chiral HPLC: This is the most definitive method for separating the (R)- and (S)-enantiomers. It involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for resolving a broad range of chiral compounds, including alcohols and ketones.

Derivatization: An alternative "indirect" approach involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral HPLC column.

The choice between GC and HPLC depends on the specific research goal, the sample matrix, and the required sensitivity.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application |

| Chiral GC | Cyclodextrin-based (e.g., Beta DEX™) | Helium | Direct enantiomeric separation |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD) | Hexane/Isopropanol | Direct enantiomeric separation |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water | Purity analysis, separation from non-isomeric impurities |

Advanced Spectroscopic Techniques (NMR, MS, IR) for Structural Elucidation and Purity Assessment in Research Applications

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment. For this compound, one would expect distinct signals for the ethyl groups, the methyl group at C5, the methylene (B1212753) group at C4, and the hydroxyl proton. The hydroxyl proton signal can be confirmed by D₂O exchange.

¹³C NMR: Shows signals for each unique carbon atom. The carbonyl carbon (C3) would appear significantly downfield (typically in the 190-215 ppm range), which is highly characteristic of a ketone. libretexts.org The carbon bearing the hydroxyl group (C5) would also have a characteristic chemical shift.

Advanced NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are used to establish connectivity between protons and carbons, confirming the exact isomeric structure and differentiating it from compounds like 5-hydroxy-4-methylheptan-3-one.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. In research involving aldol (B89426) condensation products, GC-MS is a common tool for analysis. acs.orgacs.org For this compound (molar mass: 144.21 g/mol ), the molecular ion peak [M]⁺• might be observed. nih.gov Common fragmentation patterns for β-hydroxy ketones include the loss of water ([M-H₂O]⁺•) and α-cleavage adjacent to the carbonyl group or the hydroxyl group.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 145.12232 |

| [M+Na]⁺ | 167.10426 |

| [M-H]⁻ | 143.10776 |

| [M+H-H₂O]⁺ | 127.11230 |

Data sourced from PubChemLite database predictions. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would be characterized by two key absorptions:

A strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹ for a saturated aliphatic ketone. orgchemboulder.com

A broad absorption band for the hydroxyl (O-H) stretch, typically in the region of 3200-3600 cm⁻¹.

Development of Specialized Detection Methods for Trace Analysis

Detecting minute quantities of this compound in complex matrices, such as environmental or biological samples, requires highly sensitive and selective methods.

Research in the trace analysis of similar compounds, like ketone bodies or alcohol ethoxylates, often relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.govsemanticscholar.org This technique offers excellent sensitivity and selectivity. To enhance detection limits for compounds with hydroxyl groups, derivatization is a common strategy. researchgate.net A derivatizing agent can be used to introduce a functionality that improves ionization efficiency in the mass spectrometer's source. For instance, derivatization with an agent that imparts a permanent positive charge can significantly improve detection in positive ion electrospray ionization (ESI) mode.

The development of a specialized method for this compound would involve:

Optimized Extraction: A solid-phase extraction (SPE) protocol to isolate the analyte from the sample matrix and pre-concentrate it.

Sensitive Detection: Using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and monitoring for a characteristic product ion formed upon fragmentation, which provides a high degree of specificity and reduces background noise.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures where this compound might be one of many components. This is particularly relevant in the context of analyzing the products of aldol condensation reactions, which often yield a mixture of reactants, self-condensation products, and cross-condensation products. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated technique for the analysis of volatile and semi-volatile organic compounds. A GC system separates the components of the mixture, which are then introduced directly into the mass spectrometer. The MS provides a mass spectrum for each separated component, allowing for its identification by comparing the spectrum to a library database (like NIST) and through interpretation of fragmentation patterns. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For mixtures containing less volatile or thermally labile compounds, LC-MS is the technique of choice. It is particularly useful for analyzing reaction mixtures in solution. The liquid chromatograph separates the components, which are then ionized (e.g., via ESI or APCI) and analyzed by the mass spectrometer. The use of high-resolution mass spectrometry (e.g., Time-of-Flight, TOF, or Orbitrap) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.

The application of these powerful hyphenated techniques is crucial in research for monitoring reaction progress, identifying byproducts, and quantifying the yield of this compound in complex chemical syntheses.

Biochemical Interactions and Biological Systems Research Involving 5 Hydroxy 5 Methylheptan 3 One

In Vitro Studies of 5-Hydroxy-5-methylheptan-3-one with Biological Macromolecules

Comprehensive searches of scientific literature and research databases did not yield specific in vitro studies detailing the interactions of this compound with biological macromolecules.

Enzyme-Substrate/Inhibitor Interactions

There is currently no available research data to suggest or detail the role of this compound as either a substrate or an inhibitor for any specific enzyme. Studies investigating its potential interactions with enzyme active sites, its kinetics, or its mechanism of enzymatic modification have not been published.

Protein Binding and Ligand Affinity

Information regarding the protein binding characteristics and ligand affinity of this compound is not present in the current body of scientific literature. There are no published studies that have determined its binding constants (such as Kd, Ki, or IC50) with any specific proteins, nor are there reports on the thermodynamic or structural basis of any potential binding interactions.

Cellular and Subcellular Level Investigations of this compound

Investigations at the cellular and subcellular level concerning this compound are not documented in the available scientific research.

Metabolomic Profiling in Biological Systems

There are no published metabolomic studies that identify this compound as a metabolite in any biological system. Consequently, there is no data available on its potential endogenous or exogenous metabolic pathways, nor its biomarker potential.

Investigation of Biosynthetic Pathways in Research Models

The biosynthetic pathways that may lead to the production of this compound in any organism have not been elucidated. Research into the genetic and enzymatic machinery required for its potential natural synthesis is not available.

Environmental Fate and Transformation Research of 5 Hydroxy 5 Methylheptan 3 One

Biodegradation Studies in Aquatic and Terrestrial Environments

There is a notable absence of published research specifically investigating the biodegradation of 5-Hydroxy-5-methylheptan-3-one in either aquatic or terrestrial ecosystems. To determine its persistence and potential for bioaccumulation, studies would be required to identify microbial communities capable of its degradation and to quantify the rates of this process under various environmental conditions, such as aerobic and anaerobic states. Such studies would typically involve incubating the compound with environmental samples (e.g., river water, soil slurries) and monitoring its disappearance over time, along with the identification of any resulting metabolites.

Photolytic and Hydrolytic Degradation Pathways

Direct and indirect photolysis, as well as hydrolysis, are significant abiotic degradation pathways for many organic chemicals in the environment. However, specific experimental data on the rates and products of these processes for this compound are not available. Research in this area would involve exposing aqueous solutions of the compound to simulated or natural sunlight to measure its photolytic half-life. Hydrolytic stability would be assessed by studying its degradation rate in water at varying pH levels. The identification of degradation products would be crucial for a complete understanding of its environmental transformation.

Sorption and Transport Mechanisms in Environmental Matrices

The mobility of this compound in the environment is largely governed by its sorption to soil, sediment, and sludge. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior, but experimentally determined sorption coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc) for this specific compound are not documented in the literature. Future research would need to conduct batch equilibrium experiments with various environmental matrices to determine these values, which are essential for predicting its transport and distribution in the environment.

Ecotoxicological Investigations in Model Organisms

A comprehensive understanding of the environmental risk posed by this compound requires ecotoxicological data from representative aquatic and terrestrial organisms. Standardized tests on species such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Pimephales promelas) would be necessary to determine acute and chronic toxicity endpoints like the EC50 (median effective concentration) and LC50 (median lethal concentration). Currently, there is a lack of such ecotoxicological data specific to this compound in the public domain.

Data Tables

Due to the absence of specific research findings for this compound, no data tables can be generated at this time.

Conclusion and Future Research Directions for 5 Hydroxy 5 Methylheptan 3 One

Unresolved Research Questions and Challenges

The lack of specific research on 5-Hydroxy-5-methylheptan-3-one leaves several questions and challenges for chemists to explore.

Synthesis and Stereocontrol: A primary challenge lies in the development of a highly efficient and stereoselective synthesis of this compound. As the molecule contains a stereocenter at the C5 position, developing methods to produce enantiomerically pure forms of this compound is a significant hurdle.

Key Unresolved Questions:

What are the most effective modern synthetic methodologies to achieve high yields and enantioselectivity for this compound?

Can organocatalysis or chiral metal catalysts be effectively employed for its asymmetric synthesis?

What are the thermodynamic and kinetic parameters that govern the formation of different stereoisomers?

Conformational Analysis and Intramolecular Interactions: The interplay between the hydroxyl and carbonyl groups can lead to interesting conformational preferences due to intramolecular hydrogen bonding.

Key Unresolved Questions:

What is the preferred three-dimensional conformation of this compound in different solvents?

To what extent does intramolecular hydrogen bonding influence its physical and chemical properties?

How do these conformational features affect its reactivity and potential biological activity?

Reactivity and Stability: The tertiary alcohol in this compound presents unique reactivity compared to primary or secondary β-hydroxy ketones.

Key Unresolved Questions:

Under what conditions does the tertiary alcohol undergo dehydration, and what are the major and minor products?

How does the steric hindrance around the tertiary alcohol affect its reactivity in esterification or etherification reactions?

What is the kinetic and thermodynamic stability of the compound under various pH and temperature conditions?

Emerging Research Avenues and Potential Applications as a Research Tool

Despite the current lack of dedicated research, this compound holds potential in several emerging research areas and as a specialized tool for chemical investigations.

As a Chiral Building Block: If an efficient enantioselective synthesis is developed, the enantiomers of this compound could serve as valuable chiral building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. The defined stereocenter and the two distinct functional groups offer multiple points for chemical modification.

In Mechanistic Studies: The compound could be utilized as a model substrate in studies of reaction mechanisms. For instance, its dehydration reactions could provide insights into the mechanisms of carbocation formation and rearrangement at a tertiary center adjacent to a carbonyl group.

In the Development of Analytical Methods: this compound could be used as a standard or test compound in the development of new analytical techniques for the separation and identification of ketones and alcohols, particularly in complex mixtures. This could be relevant in fields such as food chemistry, environmental analysis, and metabolomics.

Exploration of Biological Activity: Many molecules containing the β-hydroxy ketone motif exhibit biological activity. Future research could involve screening this compound and its derivatives for potential antimicrobial, antifungal, or other pharmacological properties. Its specific stereoisomers would be of particular interest in this context.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 5-Hydroxy-5-methylheptan-3-one, and how should data interpretation be approached?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to resolve the hydroxyl and ketone functional groups, with deuterated solvents like CDCl₃ to avoid proton exchange interference. IR spectroscopy (1700–1750 cm⁻¹) confirms the carbonyl group, while mass spectrometry (EI-MS) identifies the molecular ion peak (e.g., m/z 144) and fragmentation patterns. Cross-reference with CAS 71699-35-9 for spectral library validation .

Q. What synthetic routes are reported for this compound, and what are their yield limitations?

- Methodological Answer : A common route involves aldol condensation of 3-pentanone with formaldehyde under basic conditions (e.g., NaOH), followed by acid-catalyzed cyclization. Yields (~60–70%) are limited by competing side reactions (e.g., over-condensation). Optimize temperature (0–5°C) and stoichiometry to suppress byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and nitrile gloves to prevent inhalation/skin contact. No GHS classification is available, but treat it as a potential irritant (similar to 5-Methyl-3-heptanone, CAS 541-85-5). Store in airtight containers away from oxidizers, and follow spill protocols using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., 4R,5S vs. 4S,5R) influence the compound’s reactivity in asymmetric synthesis?

- Methodological Answer : Stereoisomers (e.g., (4R,5S)-rel) exhibit divergent reactivity in chiral catalysis . Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers. Kinetic studies show (4R,5S) isomers react 2–3× faster in aldol additions due to favorable transition-state sterics. Validate via DFT calculations .

Q. How can contradictory kinetic data for this compound’s degradation under acidic conditions be resolved?

- Methodological Answer : Contradictions arise from solvent polarity effects (e.g., water vs. THF) on protonation equilibria. Perform pH-controlled kinetic experiments with buffered solutions (pH 2–7) and monitor via UV-Vis (λ = 270 nm). Use Arrhenius plots to isolate temperature-dependent vs. solvent-dependent pathways .

Q. What computational models best predict the compound’s biological activity, given limited experimental data?

- Methodological Answer : Apply QSAR models using descriptors like logP (1.8–2.2), polar surface area (40–50 Ų), and hydrogen-bonding capacity. Cross-validate with docking studies against homologous enzymes (e.g., ketoreductases). Prioritize in vitro assays for hydroxyl-mediated interactions (e.g., antioxidant assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.